

formulation of Adamantan-1-ylmethyl-methyl-amine hydrobromide for experiments

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Compound of Interest

Compound Name: Adamantan-1-ylmethyl-methyl-amine hydrobromide

CAS No.: 1185301-20-5

Cat. No.: B1521656

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Application Note: Formulation & Handling of **Adamantan-1-ylmethyl-methyl-amine Hydrobromide**

Executive Summary & Compound Profile

Adamantan-1-ylmethyl-methyl-amine hydrobromide is a lipophilic amine salt structurally related to the antiviral Rimantadine and the antiparkinsonian agent Amantadine. While sharing the tricyclic adamantane "cage" core, this specific derivative features a methylated nitrogen attached via a methylene bridge (

), distinct from the direct attachment in Amantadine or the ethyl linkage in Rimantadine.

This structural nuance alters its lipophilicity (LogP) and pKa, necessitating a tailored formulation strategy to prevent precipitation during biological assays. This guide provides a standardized protocol for solubilization, storage, and delivery in in vitro and in vivo systems.

Physicochemical Identity

| Property | Detail |
|--------------------|---|
| Chemical Name | ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">-methyl-1-adamantanemethylamine hydrobromide |
| CAS Number | 1185301-20-5 (Salt); 153461-22-4 (Free Base) |
| Molecular Formula | |
| Molecular Weight | ~260.21 g/mol (Salt); 179.30 g/mol (Base) |
| Solubility Profile | High lipophilicity (Adamantane core); Water soluble as salt (<10 mg/mL); Highly soluble in DMSO.[1][2][3][4][5][6][7] |
| pKa | ~10.2–10.7 (Predicted for secondary amine) |
| Appearance | White to off-white crystalline solid. |

Formulation Strategy: The "Lipophilic Salt" Paradox

Expert Insight: Researchers often assume that because a compound is a "hydrobromide salt," it will dissolve instantly in water or PBS. With adamantane derivatives, this is a dangerous assumption.[8] The bulky, hydrophobic adamantane cage competes with the polar ammonium headgroup.

- **The Risk:** In high-salt buffers (like PBS), the "common ion effect" or simple ionic screening can reduce solubility, causing the compound to form micro-emulsions or "oil out" rather than precipitate as crystals. This leads to erratic dosing data.
- **The Solution:** We utilize a DMSO Stock -> Aqueous Dilution method for maximum reproducibility, or a Warm Saline method for direct in vivo injection to avoid solvent toxicity.

Protocol A: Preparation of Master Stock Solution (In Vitro)

Purpose: To create a stable, high-concentration stock for cell culture or enzymatic assays (e.g., M2 channel blocking, NMDA receptor studies).

Reagents:

- Adamantan-1-ylmethyl-methyl-amine HBr (Solid)
- Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (99.9%)

Step-by-Step Methodology:

- Calculations:
 - Target Concentration: 50 mM.
 - Target Volume: 10 mL.
 - Required Mass:
.
- Weighing (Critical):
 - Adamantane salts are often static-prone. Use an antistatic gun or weigh into a glass vial rather than plastic boats.
 - Safety Note: Weigh in a fume hood; amine salts can be irritants.
- Dissolution:
 - Add 5 mL of DMSO to the vial.
 - Vortex vigorously for 30 seconds. The solution should be clear.
 - Add the remaining DMSO to reach the final volume (10 mL).
 - Observation: If the solution appears cloudy, sonicate at 37°C for 5 minutes.

- Sterilization:
 - Pass through a 0.22 μm PTFE (hydrophobic) or Nylon syringe filter.
 - Do not use PES filters with 100% DMSO as they may leach extractables.
- Storage:
 - Aliquot into amber glass vials (avoid polypropylene for long-term DMSO storage).
 - Store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Formulation for In Vivo Administration

Purpose: To prepare a vehicle-compatible solution for IP or PO administration in rodents.

Constraint: DMSO concentration must be minimized (<5%) to avoid vehicle toxicity.

Vehicle Choice:

- Preferred: 0.9% Saline (pH 5.5–6.5).
- Alternative: 5% Tween-80 in Saline (if higher doses are required).

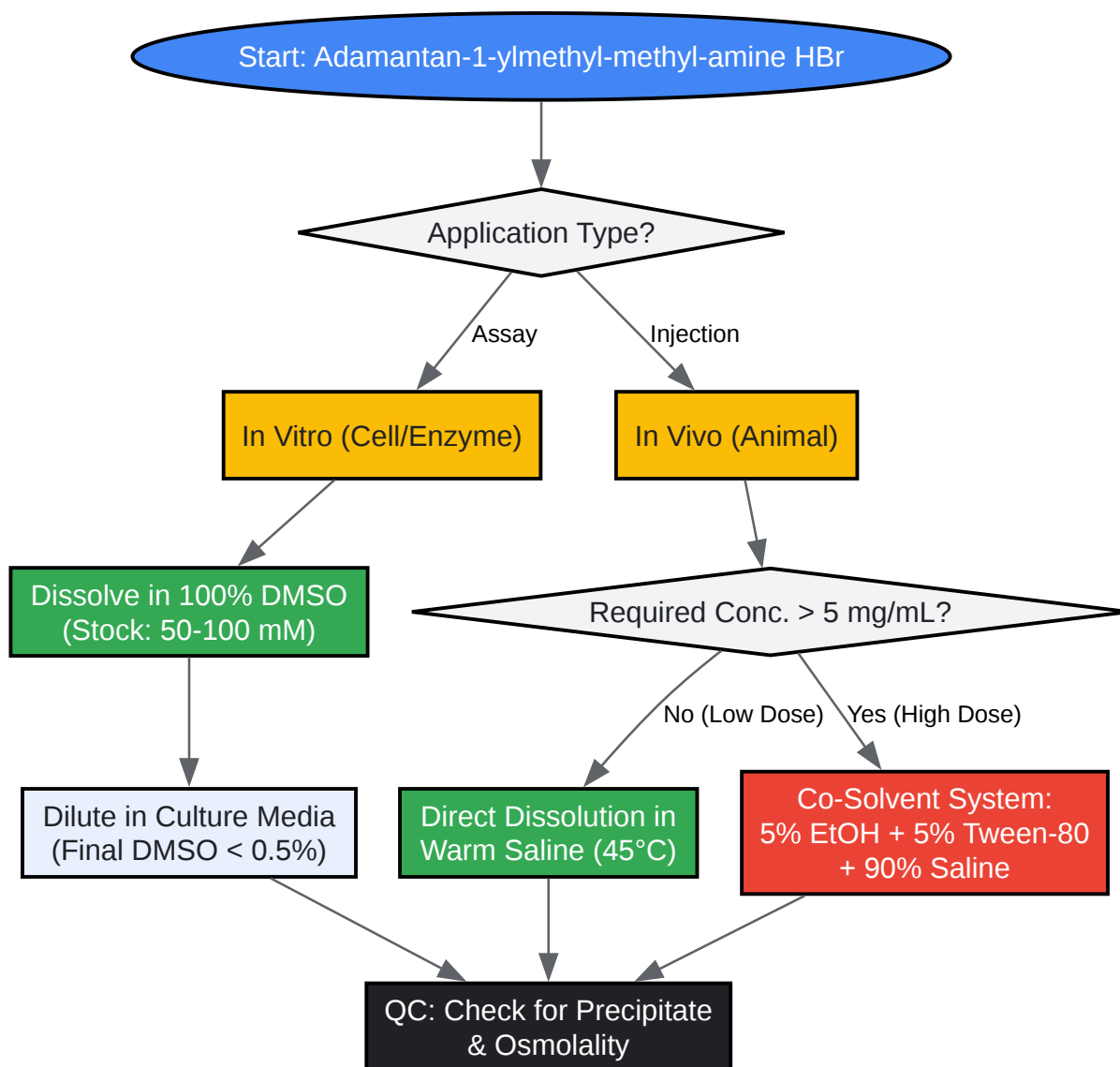
Step-by-Step Methodology (Target: 5 mg/kg dose @ 1 mg/mL):

- Direct Dissolution Method (Preferred for Acute Studies):
 - Weigh the HBr salt directly.
 - Add 0.9% Sterile Saline to 80% of final volume.
 - Heating Step: The adamantane core resists wetting. Heat the solution to 45°C in a water bath while vortexing. The heat provides the thermodynamic energy to disrupt the crystal lattice.
 - pH Check: Check pH. It should be slightly acidic (~ 5.5 – 6.0). Do not neutralize to pH 7.4 immediately, as the free base may precipitate. The HBr salt is most stable at $\text{pH} < 7$.

- Adjust volume with saline.
- Filter sterilize (0.22 μ m PES or PVDF is acceptable here as solvent is water).
- Co-Solvent Method (For High Doses >10 mg/mL):
 - Dissolve compound in 100% Ethanol (5% of final volume).
 - Add Tween-80 (5% of final volume). Vortex to mix.
 - Slowly add warm (37°C) Saline (90% of final volume) while vortexing rapidly.
 - Result: A clear micellar solution.

Visualizing the Workflow

The following diagram illustrates the decision logic for formulating this lipophilic amine salt.



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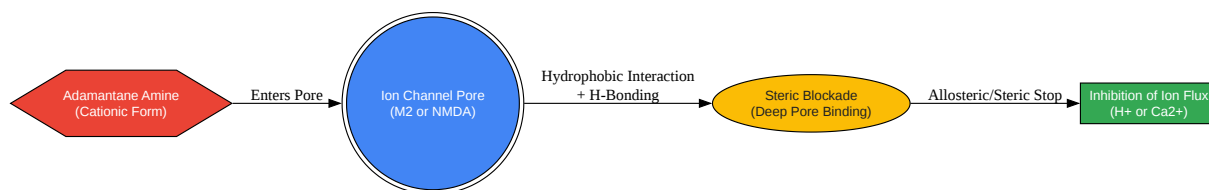
Caption: Decision tree for formulating Adamantan-1-ylmethyl-methyl-amine HBr based on experimental requirements.

Troubleshooting & QC Parameters

| Issue | Probable Cause | Corrective Action |
|-------------------------------------|--|---|
| Cloudiness upon dilution in PBS | pH shock ($\text{pH} > \text{pKa}$) causing free base precipitation. | Acidify PBS slightly or switch to Saline (unbuffered). Ensure DMSO stock is added slowly while vortexing. |
| Crystals forming at 4°C | Temperature-dependent solubility limit reached. | Store working solutions at Room Temp (20-25°C) if used within 24h. Re-warm to 37°C before injection. |
| Yellow discoloration | Oxidation of the amine. | Discard. Store solid under Nitrogen/Argon at -20°C. |
| Cell Toxicity (Control wells dying) | Residual Bromide toxicity or DMSO effect. | Include a Vehicle Control (DMSO + HBr equivalent) to rule out salt/solvent effects. |

Biological Context (Mechanism of Action)

Adamantane amines typically function by pore-blocking mechanisms. The diagram below illustrates the putative blocking of the Influenza M2 proton channel or the NMDA receptor pore, a common target for this structural class.



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Caption: Putative mechanism: The lipophilic adamantane cage binds within the transmembrane domain, physically occluding ion flow.

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Disclaimer: This protocol is for research use only. The compound is a potent neuroactive agent; handle with appropriate Personal Protective Equipment (PPE).

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